

In-Depth Technical Guide: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-((2,4,6-

Compound Name: *Triisopropylphenyl)sulfonyl)-1H-imidazole*

Cat. No.: B1297843

[Get Quote](#)

CAS Number: 50257-40-4

Synonyms: 1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, N-(2,4,6-Triisopropylphenylsulphonyl)imidazole, Trisylimidazole

This technical guide provides a comprehensive overview of **1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole**, a versatile reagent for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Data

1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is a white to off-white crystalline solid. Its bulky 2,4,6-triisopropylphenyl (trisyl) group confers unique reactivity and selectivity in various chemical transformations. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₂ S	[1] [2]
Molecular Weight	334.48 g/mol	[1]
Melting Point	115-125 °C	
Appearance	White to off-white powder/crystal	
Purity	≥98%	[1]
Storage Temperature	Room Temperature	
InChI	1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3	[2]
InChIKey	AGGRGODMKWLSDE-UHFFFAOYSA-N	
SMILES	O=S(N1C=CN=C1)(C2=C(C(C)C)C=C(C(C)C)C=C2C(C)C)=O	[1]

Table 2: Computed Properties

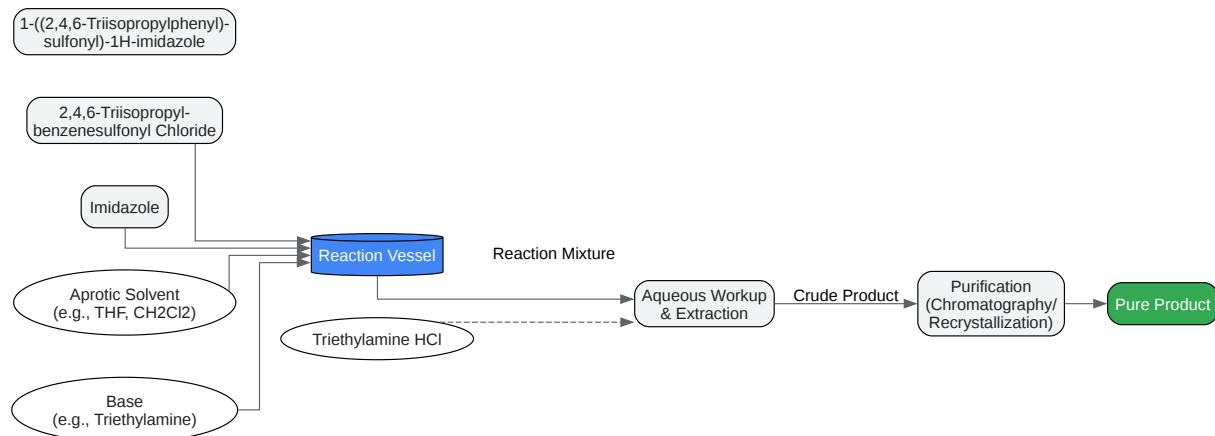

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	51.96 Å ²	
LogP	4.4903	
Hydrogen Bond Acceptors	4	
Hydrogen Bond Donors	0	
Rotatable Bonds	5	

Table 3: Spectroscopic Data

Spectrum Type	Key Features	Source
Mass Spectrometry (EI)	Molecular Ion (M^+) peak corresponding to the molecular weight.	--INVALID-LINK--
Infrared (IR) Spectroscopy (Gas Phase)	Characteristic peaks for sulfonyl (S=O) and aromatic C-H and C=C bonds.	--INVALID-LINK--
^1H NMR	Data not available in searched literature.	
^{13}C NMR	Data not available in searched literature.	

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole** is not readily available in the surveyed literature, the synthesis is understood to proceed via the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with imidazole in an appropriate solvent, likely in the presence of a base to neutralize the HCl byproduct.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

General Purification Protocol for Imidazole Derivatives (Adapted):

This protocol is a general guideline and may require optimization.

1. Flash Column Chromatography:

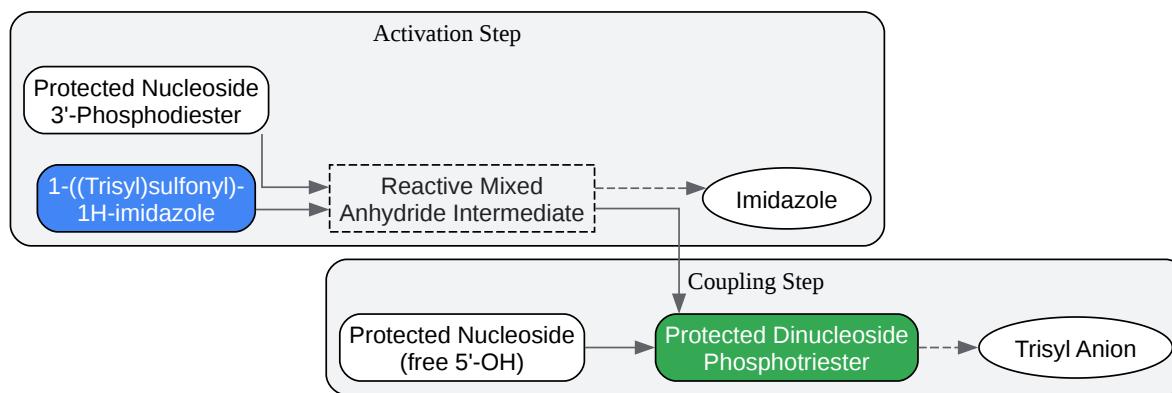
- Stationary Phase: Silica gel (230-400 mesh).
- Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

- **Sample Loading:** Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
- **Elution:** Begin with a non-polar eluent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity (e.g., to 80:20 or 70:30).
- **Tailing Reduction:** Due to the basic nature of the imidazole ring, tailing may occur. Add a small amount of triethylamine (0.1-1%) to the eluent to mitigate this effect.
- **Fraction Collection:** Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

2. Recrystallization:

- **Solvent Selection:** Choose a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures (e.g., ethyl acetate/hexane or methanol/water).
- **Procedure:** Dissolve the partially purified compound in a minimum amount of the hot primary solvent. If a co-solvent is used, add it dropwise until turbidity is observed, then re-heat to dissolve. Allow the solution to cool slowly to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Development


1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole is a valuable tool in several areas of chemical research due to the steric hindrance provided by the trisyl group, which can enhance selectivity, and the reactive nature of the sulfonylimidazole moiety.

Oligonucleotide Synthesis

This compound serves as a highly effective coupling agent, particularly in the phosphotriester approach to oligonucleotide synthesis. It activates the phosphodiester component, facilitating

the formation of the crucial internucleotide phosphotriester linkage. The bulky trisyl group helps to prevent unwanted side reactions at other positions of the nucleoside.

The proposed mechanism involves the reaction of the sulfonylimidazole with the phosphodiester, forming a highly reactive mixed phosphonic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the next nucleoside in the sequence.

[Click to download full resolution via product page](#)

Caption: Activation and coupling in phosphotriester oligonucleotide synthesis.

General Organic Synthesis

This reagent is also employed in a broader range of organic synthesis applications:

- **Sulfonamide Synthesis:** It acts as an efficient sulfonating agent for primary and secondary amines to form sulfonamides, which are important pharmacophores in many drug molecules.
- **Catalysis:** It is used as a catalyst or reagent in reactions involving the formation of carbon-carbon bonds.[3]

- Protecting Group Chemistry: The trisyl group can be used as a protecting group for amines, offering high stability and specific deprotection conditions.

Safety and Handling

- Storage: Store in a cool, dry place, sealed in a dry environment.
- Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sensitivity: May be sensitive to moisture.

This guide provides a summary of the available technical information for **1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole**. Researchers should consult the primary literature and safety data sheets (SDS) for more detailed information and specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1-(2,4,6-Trisopropylbenzenesulfonyl)imidazole [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297843#1-2-4-6-triisopropylphenyl-sulfonyl-1h-imidazole-cas-number-50257-40-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com